4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
Description
The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 2,4-dimethoxyphenyl group and at position 2 with a 3-methylphenyl group. This structure combines aromatic, electron-donating (methoxy), and sterically bulky (methyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-7-6-8-16(13-15)29-25(30)19-10-5-4-9-18(19)22(27-29)24-26-23(28-33-24)20-12-11-17(31-2)14-21(20)32-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSCVLDTGZCBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one (CAS No: 1291868-99-9) is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.
- Molecular Formula : C25H20N4O4
- Molecular Weight : 440.46 g/mol
- Structure : The compound consists of a phthalazine core substituted with oxadiazole and methoxyphenyl groups, which are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the translocation of phosphatidylserine, indicating the initiation of programmed cell death .
- It affects the cell cycle by increasing the population of cells in the sub-G1 phase, suggesting that it may lead to DNA fragmentation and cell cycle arrest in cancer cells .
-
Case Studies :
- A study demonstrated that similar oxadiazole derivatives had IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), highlighting their potential as anticancer agents .
- The most active compounds from this series induced significant morphological changes in treated cells, including shrinkage and detachment from the substrate, typical indicators of apoptosis .
Antimicrobial Activity
In addition to anticancer properties, derivatives of oxadiazoles have shown promising antimicrobial activities.
- Research Findings :
- A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. Some compounds exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria .
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Data Summary
| Activity | Cell Line / Pathogen | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | <100 | Apoptosis induction |
| Anticancer | HeLa | <100 | Cell cycle arrest |
| Anticancer | MCF-7 | <100 | Caspase activation |
| Antimicrobial | Staphylococcus aureus | Variable | Membrane disruption |
| Antimicrobial | Escherichia coli | Variable | Metabolic pathway interference |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1207014-04-7)
- Key Differences: Oxadiazole substituent: 4-methoxyphenyl (vs. 2,4-dimethoxyphenyl in the target compound). Phthalazinone substituent: Phenyl (vs. 3-methylphenyl).
- The phenyl group at position 2 lacks the steric bulk of the 3-methylphenyl, which may affect metabolic stability .
Compound B : 2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- Key Differences: Oxadiazole substituent: 3,4,5-Trimethoxyphenyl (vs. 2,4-dimethoxyphenyl). Phthalazinone substituent: 3,4-Dimethylphenyl (vs. 3-methylphenyl).
- Impact: The additional methoxy group in Compound B increases polarity (logP = 5.293) and hydrogen-bond acceptor count (9 vs. The dimethylphenyl group introduces greater steric hindrance, which could influence receptor binding .
Substituent Variations on the Phthalazinone Core
Compound C : 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1325306-36-2)
- Key Differences: Lacks the 2-(3-methylphenyl) substituent on the phthalazinone core.
- This simpler structure may also result in lower molecular weight and improved synthetic yield .
Compound D : 2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291844-74-0)
- Key Differences :
- Both substituents are ortho-tolyl (2-methylphenyl), unlike the target’s 3-methylphenyl and 2,4-dimethoxyphenyl.
- Impact :
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
- Compared to Compound B, the target’s lower logP may improve aqueous solubility, while its fewer methoxy groups reduce metabolic vulnerability to demethylation .
Research Findings and Implications
- Synthetic Yields: Analogous 1,2,4-oxadiazole-phthalazinone derivatives (e.g., ) report yields ranging from 30–72%, with purity >98%.
- Biological Activity : Compounds with 1,2,4-oxadiazole moieties () show TRP channel antagonism. The target’s 2,4-dimethoxyphenyl group may enhance π-π stacking in hydrophobic binding pockets, while the 3-methylphenyl group could prolong half-life by resisting oxidative metabolism .
- Thermodynamic Stability : Crystallographic data () suggest that methoxy and methyl substituents improve crystal packing, which may correlate with the target’s shelf stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
